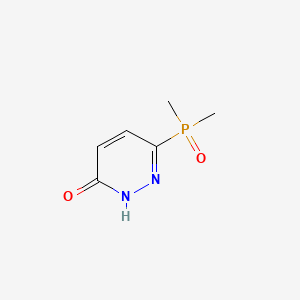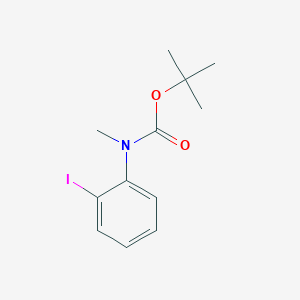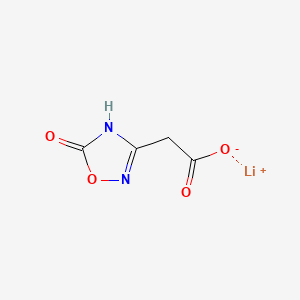
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate is a compound that features a lithium ion paired with a 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate anion. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazoles typically involves the cyclization of acylhydrazides with carboxylic acids or their derivatives. One common method includes the reaction of an acylhydrazide with an ester in the presence of a dehydrating agent . For example, the preparation of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate can be achieved by reacting an appropriate acylhydrazide with ethyl bromoacetate under reflux conditions .
Industrial Production Methods
Industrial production of 1,2,4-oxadiazoles often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazoles can undergo various chemical reactions, including:
Oxidation: Oxidative cleavage of the oxadiazole ring can occur under strong oxidative conditions.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazides.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms of the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids, while reduction can yield hydrazides .
Scientific Research Applications
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazoles often involves interaction with specific molecular targets and pathways. For instance, some oxadiazoles act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and reactivity.
1,2,5-Oxadiazole: Known for its stability and use in various chemical applications.
1,3,4-Oxadiazole: Widely studied for its biological activities and potential therapeutic applications.
Uniqueness
Lithium(1+) 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)acetate is unique due to the presence of the lithium ion, which can influence the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C4H3LiN2O4 |
|---|---|
Molecular Weight |
150.0 g/mol |
IUPAC Name |
lithium;2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H4N2O4.Li/c7-3(8)1-2-5-4(9)10-6-2;/h1H2,(H,7,8)(H,5,6,9);/q;+1/p-1 |
InChI Key |
MSZDAUCFHGSQAG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C1=NOC(=O)N1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}acetate](/img/structure/B13484070.png)
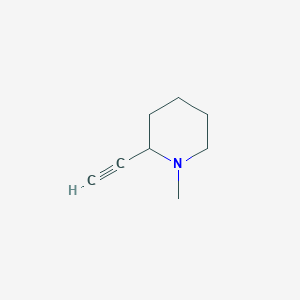
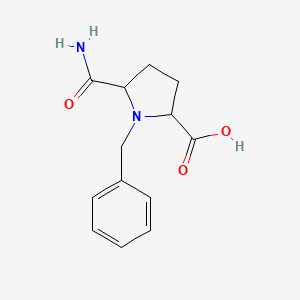




![Tert-butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13484115.png)
![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)


